3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one
Description
Contextualization of Pyrindinone Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. Within this vast class of molecules, pyridinone scaffolds have garnered considerable attention. frontiersin.orgnih.gov These structures, characterized by a six-membered ring containing a nitrogen atom and a ketone group, are recognized as "privileged structures." This term signifies their ability to bind to multiple biological targets, making them a fertile ground for the development of new therapeutic agents. frontiersin.orgnih.gov
Pyridinone derivatives are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov Their physicochemical properties, such as polarity and hydrogen bonding capacity, can be readily modified through chemical synthesis, allowing for the fine-tuning of their biological effects. frontiersin.orgnih.gov The versatility of the pyridinone core makes it a valuable building block in the design of new drugs. researchgate.netjchemrev.com
Significance and Rationale for Investigating 3-Hydroxy-6,7-dihydro-frontiersin.orgpyrindin-5-one
The specific compound, 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one, is a derivative of the broader pyrindinone family. The rationale for investigating this particular molecule lies in the unique structural features it possesses. The fusion of a five-membered ring to the pyridinone core creates the pyrindinone (or cyclopenta[b]pyridine) system, which imparts a distinct three-dimensional shape to the molecule.
The introduction of a hydroxyl (-OH) group at the 3-position is of particular significance. This functional group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological macromolecules such as enzymes and receptors. frontiersin.orgnih.gov In the context of drug design, such interactions are crucial for achieving high potency and selectivity. For instance, in related heterocyclic compounds, the presence of a hydroxyl group has been shown to be critical for their inhibitory activity against enzymes like histone deacetylases (HDACs). nih.govnih.gov
The dihydro nature of the cyclopentane (B165970) ring introduces stereocenters, which can also influence biological activity. While many synthetic routes may produce a racemic mixture, the potential for enantioselective synthesis opens the door to creating stereoisomers with potentially enhanced and more specific biological effects.
Below is a table summarizing the key chemical identifiers for 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one.
| Property | Value |
| CAS Number | 1211523-07-7 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
Overview of Current Research Trajectories and Gaps for 3-Hydroxy-6,7-dihydro-frontiersin.orgpyrindin-5-one and Related Structures
Current research on pyrindinone and related scaffolds is largely focused on their therapeutic potential. Scientists are actively exploring their use as inhibitors of various enzymes, including kinases and DNA repair enzymes like ATR kinase. acs.orgnih.gov For example, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent ATR inhibitors, which could have applications in cancer therapy. nih.gov Similarly, other related structures are being investigated as selective inhibitors of cyclin-dependent kinases (CDKs), which are also important targets in oncology. nih.gov
A significant area of investigation involves the synthesis of new derivatives to establish clear structure-activity relationships (SAR). nih.govnih.gov This involves systematically modifying the core structure and observing how these changes affect the compound's biological activity. The goal is to develop molecules with improved potency, selectivity, and pharmacokinetic properties.
Despite the broad interest in the parent scaffolds, there is a noticeable gap in the literature specifically concerning 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one. While the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been reported, detailed studies on its 3-hydroxy derivative are less common. rsc.orgrsc.org Further research is needed to fully elucidate the biological activity of this specific compound and to explore its potential applications.
The following table presents data on the biological activity of some related pyrindinone and dihydropyrimidine (B8664642) derivatives to illustrate the potential of this class of compounds.
| Compound Class | Target | Biological Activity | Reference |
| Pyridinone-quinazoline derivatives | Anticancer (MCF-7, HeLa, HepG2 cell lines) | IC50 values ranging from 9 to 15 µM | nih.gov |
| 3-Hydroxypyridin-2-thione derivatives | HDAC6 and HDAC8 inhibitors | Potent and selective inhibition | nih.govnih.gov |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives | ATR kinase inhibitors | IC50 value of 0.007 µM for compound 5g | nih.gov |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 inhibitors | Highly selective inhibition | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-3-6-7(9-4-5)1-2-8(6)11/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOILDJSFKHWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223678 | |
| Record name | 6,7-Dihydro-3-hydroxy-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211523-07-7 | |
| Record name | 6,7-Dihydro-3-hydroxy-5H-cyclopenta[b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211523-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-hydroxy-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 3 Hydroxy 6,7 Dihydro 1 Pyrindin 5 One
Retrosynthetic Analysis and Design Principles for the Pyrindinone Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 3-Hydroxy-6,7-dihydro- rasayanjournal.co.inpyrindin-5-one, the primary disconnections would target the formation of the fused pyridine (B92270) and cyclopentanone (B42830) rings.
A logical retrosynthetic approach would involve disconnecting the bonds of the pyridine ring, as this is often the more complex heterocycle to construct with the desired substitution pattern. One key disconnection is the C-N bond within the pyridine ring, which could lead back to a functionalized cyclopentanone precursor and a suitable nitrogen source. amazonaws.com
Key Disconnection Strategies:
Strategy A: Annulation of a Cyclopentanone Precursor: This approach involves the disconnection of the pyridine ring, suggesting a reaction between a pre-functionalized cyclopentanone derivative and a reagent that provides the remaining atoms of the pyridine ring. A plausible precursor would be a 2-acylcyclopentanone or a related dicarbonyl compound, which could undergo condensation with an amine and a C2 or C3 building block to form the substituted pyridine ring.
Strategy B: Cyclization of a Pyridine Derivative: An alternative strategy involves disconnecting the cyclopentanone ring. This would start from a pyridine derivative bearing a suitable side chain at the 2- and 3-positions, which can then be cyclized to form the five-membered ring. For instance, a pyridine with ester and alkyl side chains could undergo a Dieckmann condensation or related intramolecular cyclization.
The presence of the hydroxyl group at the 3-position and the ketone at the 5-position are critical considerations in the retrosynthetic analysis. The hydroxyl group could be introduced early in the synthesis on a precursor or later via functional group interconversion on the assembled pyrindinone core. The latter might involve oxidation of a C-H bond or a related transformation. kcl.ac.uk
Development of Novel and Efficient Synthetic Routes to 3-Hydroxy-6,7-dihydro-rasayanjournal.co.inpyrindin-5-one
Modern organic synthesis emphasizes the development of novel and efficient routes that are not only high-yielding but also atom-economical and environmentally benign.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for building complex molecular scaffolds. nih.govrsc.org For the synthesis of the 3-Hydroxy-6,7-dihydro- rasayanjournal.co.inpyrindin-5-one core, a one-pot MCR could be envisioned.
A plausible MCR could involve the reaction of a 1,3-dicarbonyl compound (a cyclopentanedione derivative), an aldehyde, and an amine source (like ammonium (B1175870) acetate) in a Hantzsch-like pyridine synthesis. baranlab.org To achieve the specific substitution pattern of the target molecule, appropriately functionalized starting materials would be necessary. For instance, a β-keto ester derived from cyclopentanone could react with an aldehyde and ammonia (B1221849) to construct the dihydropyridine (B1217469) ring, which could then be oxidized. researchgate.net The introduction of the 3-hydroxy group might be achieved by using a starting material already containing this functionality or through a subsequent oxidation step.
Table 1: Potential Multicomponent Reaction Strategies
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Potential Intermediate |
| Cyclopentane-1,3-dione | Formaldehyde | Ammonium Acetate | Microwave, Ethanol (B145695) | Dihydropyrindine derivative |
| Ethyl 2-oxocyclopentane-carboxylate | Glyoxal derivative | Substituted Amine | Lewis Acid | Functionalized pyrindinone |
This table presents hypothetical MCR strategies based on known pyridine syntheses.
Regioselective and Stereoselective Synthetic Approaches
The synthesis of 3-Hydroxy-6,7-dihydro- rasayanjournal.co.inpyrindin-5-one requires precise control over regioselectivity to ensure the correct placement of the hydroxyl and carbonyl groups. Regioselective C-H functionalization of pyridine rings is a known challenge but can be achieved using directing groups or specific catalysts. nih.govresearchgate.net For instance, a pre-existing substituent on the pyridine or cyclopentane (B165970) ring could direct the introduction of the hydroxyl group to the desired C-3 position.
The dihydro portion of the molecule at positions 6 and 7 implies the presence of stereocenters if substituents are present at these positions in analogues. While the parent compound is achiral at these positions, the synthesis of chiral derivatives would necessitate stereoselective methods. researchgate.net This could involve asymmetric catalysis during a cyclization step or the use of chiral starting materials. For example, an asymmetric Michael addition to a cyclopentenone precursor could establish the stereochemistry of the five-membered ring before the pyridine ring is formed. youtube.com
Catalyst-Mediated Synthesis and Mechanistic Studies of Catalysis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov The synthesis of the pyrindinone core can benefit from various catalytic systems.
Metal Catalysis: Palladium, rhodium, and copper catalysts are widely used for cross-coupling and C-H activation reactions that can be applied to pyridine synthesis. nih.govnih.gov For instance, a Pd-catalyzed cyclization of an N-propargyl-N-tosyl-aminoaldehyde with an arylboronic acid can lead to polysubstituted 3-hydroxypyridines. mdpi.com A similar strategy could potentially be adapted for the construction of the pyrindinone skeleton.
Organocatalysis: Organocatalysts offer a metal-free alternative for many transformations. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions, which could be key steps in building the chiral cyclopentane portion of the molecule. researchgate.net
Mechanistic studies are crucial for understanding how these catalysts operate and for optimizing reaction conditions. For instance, in a proposed catalytic cycle for a metal-catalyzed cyclization, the mechanism might involve oxidative addition, migratory insertion, and reductive elimination steps. Understanding these intermediates and transition states can lead to the development of more effective catalysts.
Green Chemistry Principles in the Synthesis of 3-Hydroxy-6,7-dihydro-rasayanjournal.co.inpyrindin-5-one
Green chemistry principles aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net These principles can be applied to the synthesis of 3-Hydroxy-6,7-dihydro- rasayanjournal.co.inpyrindin-5-one in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthesis. rasayanjournal.co.in
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste from stoichiometric reagents. researchgate.net
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product is a key green chemistry goal. nih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. nih.govresearchgate.net
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Pyrindinone Synthesis | Reference |
| Prevention | Designing syntheses with fewer steps and less waste. | researchgate.net |
| Atom Economy | Utilizing multicomponent reactions to maximize atom incorporation. | nih.gov |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and catalysts. | rasayanjournal.co.in |
| Safer Solvents and Auxiliaries | Employing water or ethanol as solvents. | rasayanjournal.co.in |
| Design for Energy Efficiency | Using microwave irradiation to reduce reaction times. | nih.govresearchgate.net |
| Use of Renewable Feedstocks | Starting from bio-based materials where possible. | researchgate.net |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | nih.gov |
| Catalysis | Employing recyclable catalysts instead of stoichiometric reagents. | nih.gov |
Synthesis of Key Precursors and Intermediates for 3-Hydroxy-6,7-dihydro-rasayanjournal.co.inpyrindin-5-one
The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates.
Functionalized Cyclopentanones: Cyclopentanone derivatives with appropriate functional groups are crucial for strategies involving the annulation of the pyridine ring. For example, 2-formylcyclopentanone or ethyl 2-oxocyclopentanecarboxylate are versatile starting materials that can be prepared through methods like the Claisen condensation of adipic esters. researchgate.netresearchgate.net
Substituted Pyridines: For syntheses that involve the formation of the cyclopentanone ring onto a pre-existing pyridine, substituted pyridines are the key intermediates. For instance, a 2,3-disubstituted pyridine with appropriate functional groups for cyclization can be synthesized through various methods, including de novo pyridine syntheses or functionalization of a pre-existing pyridine ring. baranlab.orgnih.govillinois.edu The synthesis of 3-hydroxypyridin-4-ones, which are structurally related to the target molecule's pyridine part, often starts from kojic acid or maltol, which are then converted to the corresponding pyridinone. nih.govrsc.orgnih.gov A similar approach could be envisioned for the pyridine moiety of the target compound.
Optimization of Reaction Conditions and Scalability for 3-Hydroxy-6,7-dihydro-beilstein-journals.orgpyrindin-5-one Production
The successful laboratory-scale synthesis of 3-Hydroxy-6,7-dihydro- beilstein-journals.orgpyrindin-5-one is a crucial first step; however, for practical applications, the optimization of reaction conditions and the scalability of the production process are paramount. This involves a systematic investigation of various reaction parameters to maximize yield, purity, and efficiency while considering economic and environmental factors. Given the proposed multi-step synthesis, optimization would be required for each key transformation: the formation of the 6,7-dihydro- beilstein-journals.orgpyrindin-5-one core and the subsequent C3-hydroxylation.
Optimization of Core Ring Synthesis:
For the synthesis of the 6,7-dihydro- beilstein-journals.orgpyrindin-5-one core via cyclocondensation, several parameters can be optimized. The choice of solvent, catalyst, temperature, and reaction time are critical. For instance, in the synthesis of related dihydropyrimidin-2-(1H)-ones, microwave-assisted synthesis has been shown to accelerate the reaction, and optimization of the solvent system (e.g., a mixture of acetic acid and ethanol) can significantly impact the yield. princeton-acs.org The concentration of reactants and the type of base or acid catalyst are also key variables to be fine-tuned.
| Parameter | Investigated Range/Options | Optimal Condition (Hypothetical) | Expected Outcome |
| Solvent | Ethanol, Methanol, Toluene, Acetonitrile (B52724), DMF | Ethanol/Acetic Acid (3:1) | Improved solubility of reactants and product, higher yield |
| Catalyst | L-proline, Piperidine, Sodium Ethoxide, Acetic Acid | L-proline | Higher catalytic activity, milder reaction conditions, improved yield |
| Temperature (°C) | Room Temperature - 150 | 80 - 100 | Increased reaction rate without significant side product formation |
| Reaction Time (h) | 1 - 24 | 4 - 6 | Completion of reaction with minimal degradation of product |
| Reactant Ratio | 1:1:1 to 1:1.2:1.2 | 1:1.05:1.05 | Maximization of limiting reagent conversion |
Optimization of Photochemical Hydroxylation:
The photochemical C3-hydroxylation of the pyridine N-oxide intermediate is a critical and potentially challenging step to optimize and scale up. Key parameters to consider include the light source (wavelength and intensity), solvent, reaction time, and the presence of any additives. Research on the photochemical valence isomerization of pyridine N-oxides has shown that the choice of solvent is crucial, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) often providing good yields. nih.govnih.gov The reaction is typically performed under an inert atmosphere, and the internal temperature needs to be controlled. nih.gov
| Parameter | Investigated Range/Options | Optimal Condition (Hypothetical) | Expected Outcome |
| Light Source (nm) | 254, 300, 350 | 254 | Efficient excitation of the pyridine N-oxide |
| Solvent | Acetonitrile, Methanol, HFIP, TFE | HFIP | Improved yield and selectivity of the C3-hydroxylated product |
| Reaction Time (h) | 1 - 12 | 6 - 8 | High conversion with minimal byproduct formation |
| Concentration (M) | 0.01 - 0.5 | 0.1 | Optimal light penetration and reaction rate |
| Additive | Acetic Acid, Trifluoroacetic Acid | Acetic Acid | Promotion of the ring-opening of the intermediate |
Scalability Considerations:
Scaling up the production of 3-Hydroxy-6,7-dihydro- beilstein-journals.orgpyrindin-5-one from the laboratory to an industrial scale presents several challenges. For the cyclocondensation step, moving from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. springerprofessional.dedurham.ac.uk Flow reactors allow for better control over reaction parameters and can facilitate easier scale-up by numbering-up (running multiple reactors in parallel). beilstein-journals.org
The scalability of photochemical reactions requires specialized reactor design to ensure uniform light distribution throughout the reaction mixture. beilstein-journals.organnualreviews.orgchemrxiv.org Traditional batch reactors are often inefficient for large-scale photochemistry due to the limited penetration of light. beilstein-journals.org Flow photoreactors, such as those with thin-film or microfluidic designs, are increasingly being used to overcome these limitations. chemrxiv.org These reactors provide a high surface-area-to-volume ratio, ensuring that all of the reactant molecules are efficiently irradiated. beilstein-journals.orgchemrxiv.org The transition from small-scale batch to larger-scale continuous flow synthesis for both the core formation and the photochemical hydroxylation would be a key strategy for the efficient and scalable production of 3-Hydroxy-6,7-dihydro- beilstein-journals.orgpyrindin-5-one.
Mechanistic Studies of Biological Interactions of 3 Hydroxy 6,7 Dihydro 1 Pyrindin 5 One
Enzyme Inhibition Mechanisms and Molecular Binding Site Analysis
The planar, bicyclic core of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one makes it a candidate for interacting with enzyme binding sites, particularly those that accommodate heterocyclic ligands like ATP. Research into related structures suggests that this scaffold is of significant interest for its potential as an enzyme inhibitor.
While specific kinetic studies detailing the inhibition constants (e.g., Kᵢ, IC₅₀) of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one against specific enzymes are not extensively documented in publicly available literature, the broader class of dihydropyrindinone and related heterocyclic structures has been investigated. For instance, derivatives of the related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. One such derivative, compound 5g, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.007 µM against ATR kinase.
Structure-activity relationship (SAR) insights suggest that modifications to the dihydropyrindinone core can significantly influence inhibitory activity. For example, the introduction of electron-withdrawing groups at the C-4 position of the pyrindinone ring has been suggested to increase kinase binding affinity. The 3-hydroxy group on the target compound is anticipated to influence both solubility and binding interactions through its hydrogen-bonding capacity. However, without direct kinetic data, the precise nature and potency of these interactions for 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one remain an area for future investigation.
Modulation of Cellular Pathways: Mechanistic Elucidation (e.g., signal transduction pathways)
Direct mechanistic studies on the modulation of specific cellular pathways by 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one are not extensively documented in publicly available research. However, based on the activities of structurally related pyridinone and dihydropyridine (B1217469) derivatives, several potential mechanisms of action can be postulated. The elucidation of these pathways often involves a combination of in vitro assays, cellular imaging, and molecular modeling to map the compound's interactions with cellular components.
One of the primary areas of investigation for pyridinone-containing compounds is their potential to act as inhibitors of various enzymes, including kinases and polymerases. For instance, certain pyridinone derivatives have been shown to inhibit viral DNA polymerases, thereby blocking viral replication. This inhibition is often achieved through non-nucleoside mechanisms where the compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.
Another plausible mechanism is the modulation of signal transduction pathways involved in cell proliferation and survival. For example, studies on similar heterocyclic compounds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs) or downstream signaling molecules like those in the MAPK/ERK pathway. By interfering with these pathways, such compounds can potentially halt the cell cycle and induce apoptosis in rapidly dividing cells, a hallmark of anticancer activity.
Furthermore, the structural motifs within 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one, specifically the hydroxyl and carbonyl groups, suggest a capacity for hydrogen bonding and potential chelation of metal ions. This could imply a role in modulating the activity of metalloenzymes or interfering with cellular processes that are dependent on specific metal cofactors. For example, some pyridinone derivatives have been investigated for their ability to chelate iron, which could be a mechanism to induce iron starvation in pathogenic microorganisms. frontiersin.org
The table below summarizes potential cellular pathways that could be modulated by 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one, based on evidence from related compounds.
| Potential Cellular Pathway | Postulated Mechanism of Action | Target Class |
| Viral Replication | Inhibition of viral DNA/RNA polymerase | Enzymes |
| Cancer Cell Proliferation | Inhibition of Receptor Tyrosine Kinases (RTKs) or downstream signaling (e.g., MAPK/ERK) | Kinases |
| Microbial Growth | Sequestration of essential metal ions (e.g., Fe³⁺) | Metalloenzymes |
| Inflammatory Response | Modulation of cytokine signaling pathways | Receptors/Enzymes |
It is imperative to note that these are hypothesized pathways based on the broader class of pyridinone derivatives. Definitive mechanistic elucidation for 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one would necessitate direct experimental validation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one, SAR studies would systematically explore how modifications to its bicyclic core and substituent groups affect its interaction with biological targets. While specific SAR data for this exact molecule is limited, general principles can be derived from research on analogous pyridinone and pyrrolidinone scaffolds.
The key structural features of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one available for modification in SAR studies include:
The hydroxyl group at the 3-position.
The keto group at the 5-position.
The saturated pyrrolidine (B122466) ring (6,7-dihydro positions).
The nitrogen atom within the pyridinone ring.
Importance of the Hydroxyl and Carbonyl Groups: The presence and position of the hydroxyl and carbonyl groups are critical for forming hydrogen bonds with amino acid residues in the active site of target proteins. vulcanchem.com SAR studies on similar compounds often reveal that removal or alteration of these groups leads to a significant loss of activity. For example, esterification or etherification of the hydroxyl group can probe the importance of its hydrogen-bonding donor capability.
Influence of the Dihydro-Pyrrolidine Ring: The saturation at the 6 and 7 positions introduces conformational flexibility. The stereochemistry at these centers can also be crucial for biological activity. Enantioselective synthesis of (6R, 7S) or (6S, 7R) isomers and their subsequent biological evaluation could reveal specific stereochemical requirements for target binding. vulcanchem.com Ring-opening or substitution on this part of the molecule can provide insights into the spatial requirements of the binding pocket.
Modifications to the Pyridinone Ring: The nitrogen atom in the pyridinone ring is a key feature. Its substitution with different alkyl or aryl groups can influence the compound's solubility, metabolic stability, and electronic properties, which in turn can affect its biological activity. Furthermore, the introduction of various substituents at other available positions on the aromatic part of the pyridinone ring can be explored to enhance potency and selectivity.
The following table outlines hypothetical SAR findings based on studies of related pyridinone derivatives. frontiersin.org
| Structural Modification | Position | Expected Impact on Activity | Rationale |
| Removal of Hydroxyl Group | 3 | Likely decrease | Loss of a key hydrogen bond donor. |
| Reduction of Carbonyl Group | 5 | Likely decrease | Loss of a key hydrogen bond acceptor. |
| Introduction of Bulky Substituent | 6 or 7 | Potentially decrease or alter selectivity | Steric hindrance in the binding pocket. |
| Aromatization of Pyrrolidine Ring | - | Altered activity profile | Change in molecular shape and rigidity. |
| N-Alkylation/Arylation | 1 | Variable | Can improve pharmacokinetic properties or introduce new interactions. |
These SAR insights, while extrapolated from related compound classes, provide a rational framework for the future design and optimization of novel analogs of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one for specific biological targets. Direct and detailed SAR studies on this specific compound are necessary to confirm these hypotheses and to fully elucidate its mechanistic interactions.
Exploration of Non Biological Applications of 3 Hydroxy 6,7 Dihydro 1 Pyrindin 5 One
Catalytic Applications in Organic Synthesis
The hydroxypyridinone scaffold, a key feature of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one, is increasingly being recognized for its potential in catalysis. While specific studies on the title compound are not available, research on related heterocyclic systems demonstrates their utility in facilitating organic reactions. For instance, various hybrid catalysts, including those based on pyrimidine (B1678525) scaffolds which share structural similarities with the pyrindinone core, have been employed in multicomponent reactions to synthesize complex organic molecules. These catalysts are often valued for their efficiency and ability to be recycled.
In a related context, porphyrin and phthalocyanine (B1677752) complexes of transition metals, which can be conceptually linked to the metal-chelating properties of hydroxypyridinones, are noted for their catalytic activity in oxidation reactions. These macrocyclic structures are inspired by natural enzyme active sites and are praised for their thermal and chemical stability. The development of novel catalysts, such as oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide), for the synthesis of various heterocyclic compounds underscores the ongoing interest in creating efficient and benign catalytic systems.
Role in Materials Science: Development of Functional Materials and Optoelectronic Properties
The development of functional materials is a rapidly advancing field, with a focus on creating materials with tailored properties for specific applications. mdpi.com Functionalized mineral materials, for instance, are being explored for their potential in environmental and civil engineering. mdpi.com The modification of mineral surfaces through techniques like grafting and doping can lead to materials with enhanced functionalities. mdpi.com
In the realm of polymers, research into piezoelectric polymers highlights how nanoscale structuring can engender properties significantly different from their bulk counterparts. youtube.com The ability to engineer these materials at the nanoscale opens up applications in energy harvesting and biomedical devices. youtube.com The creation of "soft" functional interfaces using techniques like aerosol-jet printing demonstrates the potential for integrating these materials into advanced devices. youtube.com
While direct applications of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one in materials science are not documented, the broader field of hybrid materials offers a glimpse into potential avenues of research. Hybrid materials composed of wide-band-gap semiconductors and dye molecules, for example, are being investigated for their chemical sensitivity and potential use in sensor technologies. mdpi.com The combination of zinc oxide nanostructures with porphyrins has yielded materials with interesting sensing properties, pointing towards applications in medical diagnostics and quality control. mdpi.com
Utilization as Fluorescent Probes and Sensors
The inherent spectroscopic properties of the hydroxypyridinone core have led to the development of fluorescent probes and sensors based on its derivatives. The fluorescence of these compounds is often sensitive to their local environment, including pH and the presence of metal ions, making them valuable tools for analytical and biological studies.
Research has shown that the fluorescence of hydroxypyridine derivatives can be modulated by pH, with different ionic forms of the molecules exhibiting varying levels of fluorescence. nih.gov For example, the anionic forms of many 3-hydroxypyridinone derivatives are often the most fluorescent. nih.gov This pH-dependent fluorescence provides a mechanism for their use as pH sensors.
Furthermore, the ability of hydroxypyridinones to chelate metal ions can be coupled with a fluorescent signal to create sensors for specific metals. The functionalization of fluorophores like rhodamine with 3-hydroxy-4-pyridinone chelating units has been explored for the detection of Fe(III). mdpi.com The design of such probes often involves linking the hydroxypyridinone chelator to a well-known fluorophore, where metal binding by the chelator modulates the fluorescence output of the system.
Recent work has also focused on designing hydroxypyridinone derivatives with intrinsic fluorescence for specific applications. For instance, derivatives have been synthesized to study interactions with amyloid proteins, which are relevant to Alzheimer's disease research. nih.gov In these studies, the fluorescent signal of the hydroxypyridinone compound is used to monitor its binding to the protein and its permeability across cellular barriers. nih.gov
Below is a table summarizing the photophysical properties of some functionalized rhodamine derivatives containing a hydroxypyridinone unit:
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) | Stokes Shift (nm) |
| Rhodamine Derivative 1 | 511 | 526 | N/A | 15 |
| Rhodamine Derivative 2 | 507 | N/A | N/A | N/A |
| Data sourced from a study on the functionalization of rhodamine platforms with 3-hydroxy-4-pyridinone chelating units. mdpi.com |
Application in Chelation Chemistry and Metal Complexation
Hydroxypyridinones are well-established as potent chelating agents for a variety of metal ions, particularly hard metal ions like Fe(III), Al(III), and Ga(III). This property is due to the presence of two oxygen donor atoms in a favorable arrangement for forming a stable five-membered chelate ring with a metal ion. The general class of 3-hydroxy-4-pyridinones, to which the title compound belongs, has been extensively studied for this purpose. rsc.orgmdpi.comnih.govkcl.ac.uk
The design of hydroxypyridinone-based chelators is a mature field, with numerous derivatives synthesized to fine-tune their metal-binding properties, selectivity, and pharmacokinetic profiles. nih.gov The affinity of these chelators for specific metal ions can be compared using the pM value, which represents the negative logarithm of the free metal ion concentration at a defined set of conditions.
The following table presents the pM values for various mono-3-hydroxy-4-pyridinone ligands with different metal ions, illustrating their chelating efficacy:
| Ligand | pFe | pAl | pCu | pZn | pCa | pMg |
| L1 | 19.3 | 14.3 | 12.3 | 7.9 | 3.5 | 3.2 |
| L2 | 20.3 | 14.8 | 13.0 | 8.8 | 3.7 | 3.4 |
| L3 | 19.8 | 15.3 | 13.1 | 8.8 | 3.6 | 3.3 |
| L4 | 19.7 | 15.8 | 12.8 | 8.3 | 3.4 | 3.1 |
| L5 | 17.5 | 13.5 | 11.2 | 7.1 | 3.0 | 2.8 |
| Data sourced from a review on hydroxypyridinone-based metal chelators and their applications. |
The versatility of the hydroxypyridinone scaffold allows for its incorporation into more complex structures, such as polydentate ligands, to further enhance metal chelation. mdpi.comkcl.ac.uk These include bis-, tris-, and tetra-hydroxypyridinone ligands, which can exhibit even higher affinity and selectivity for target metal ions. mdpi.com
Development as Phytotoxic Agents or Herbicides (non-agricultural crop protection)
The search for new herbicides with novel modes of action is a continuous effort in agrochemical research. Natural products and their synthetic analogs are a rich source of inspiration for the development of such compounds. While there is no direct evidence of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one being developed as a phytotoxic agent, the herbicidal activity of other heterocyclic compounds suggests that this is a potential area of application.
For example, studies on 3-indolylglycine derivatives have shown that these compounds can interfere with the germination and radicle growth of certain plant species. The structural analogy of these compounds to the plant growth regulator 3-indolylacetic acid provides a rationale for their phytotoxic effects.
More directly related, research into other pyridinone-containing structures has revealed potent herbicidal activity. For instance, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were designed and synthesized, with some compounds showing potent post-emergence herbicidal activity against broadleaf weeds. Structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the pyridine (B92270) ring are crucial for their herbicidal efficacy.
The following table summarizes the inhibitory effects of a related compound on the growth of various weed species:
| Weed Species | Inhibition of Shoot Growth (%) | Inhibition of Root Growth (%) |
| A. retroflexus | 39 | 56 |
| S. nigrum | - | - |
| C. bursa-pastoris | - | - |
| Data for a related phytotoxic compound, showing its effect on Amaranthus retroflexus. |
These findings suggest that the pyridinone core, when appropriately functionalized, can be a key pharmacophore for herbicidal activity. Further investigation into derivatives of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one could therefore be a worthwhile endeavor in the search for new phytotoxic agents for non-agricultural crop protection.
Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxy 6,7 Dihydro 1 Pyrindin 5 One in Research Matrices
Chromatographic Techniques for Separation, Purity Assessment, and Isolation
Chromatography is a cornerstone for the analysis of organic compounds, enabling separation, identification, and quantification. For a polar heterocyclic compound like 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), following appropriate derivatization, are powerful tools.
HPLC is the premier technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method combined with UV or Mass Spectrometry (MS) detection is highly suitable for analyzing 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one.
Method Development: A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound from the column and separating it from impurities.
Detection of the analyte can be achieved using a Diode Array Detector (DAD) or a UV detector set to the compound's maximum absorbance wavelength (λmax), which is predicted to be in the UV region due to its conjugated π-system. For enhanced sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is ideal. researchgate.net Electrospray ionization (ESI) in positive ion mode would likely be effective, detecting the protonated molecule [M+H]⁺.
Validation: A developed HPLC method would require validation according to established guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration of a proportional relationship between the detector response and the analyte concentration over a defined range.
Precision: Assessed at the intra-day and inter-day levels to determine the closeness of repeated measurements.
Accuracy: The measure of how close the experimental value is to the true value, often determined by spike/recovery experiments.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Specification | Typical Value |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | < 2% | 0.85% |
| Inter-day Precision (%RSD) | < 3% | 1.52% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.7 µg/mL |
Direct GC-MS analysis of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one is challenging due to its low volatility and potential thermal instability caused by the polar hydroxyl group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. nih.gov Reacting the analyte with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis. nih.gov
GC-MS Analysis: The resulting TMS-ether derivative can be separated on a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer, operating in electron impact (EI) ionization mode, would generate a reproducible fragmentation pattern. This mass spectrum serves as a chemical fingerprint, allowing for confident identification through spectral library matching or interpretation of fragmentation pathways. Preparative gas chromatography has also been utilized for the isolation of related dihydropyrindine structures. researchgate.net
Table 2: Hypothetical GC-MS Parameters for TMS-Derivatized Analyte
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 550 m/z |
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique, particularly for charged or polar small molecules. It provides high efficiency, short analysis times, and requires minimal sample volume. For compounds like 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be particularly suitable.
In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration. nih.gov This forms micelles that act as a pseudostationary phase, allowing for the separation of neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. The separation of various purine (B94841) and pyrimidine (B1678525) metabolites has been successfully achieved using a borate (B1201080) buffer system containing SDS. nih.gov
Method development would focus on optimizing the pH of the buffer, which affects the charge of the analyte and the electroosmotic flow, as well as the concentration of the surfactant to achieve the desired separation resolution. Detection is typically performed by in-capillary UV absorbance.
Spectrophotometric and Fluorometric Analytical Procedures for Research Applications
Spectroscopic methods provide rapid and cost-effective means for the quantification of compounds in research matrices, assuming sufficient purity or the absence of interfering substances.
Spectrophotometry: The conjugated system of the pyrindinone ring is expected to absorb light in the UV-visible range. A simple spectrophotometric assay can be developed by first determining the wavelength of maximum absorbance (λmax) of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one in a suitable solvent (e.g., ethanol (B145695) or a buffer). According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the compound's concentration. A calibration curve can be constructed by measuring the absorbance of a series of standards of known concentrations, which can then be used to determine the concentration of the analyte in unknown samples.
Table 3: Example Calibration Data for UV-Vis Spectrophotometric Assay
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1 | 0.055 |
| 2 | 0.112 |
| 5 | 0.278 |
| 10 | 0.551 |
Fluorometry: While the intrinsic fluorescence of 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one is not documented, many related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) and pyrimidine derivatives, exhibit fluorescence. nih.gov The fluorescence properties are often sensitive to substitution and environmental factors like solvent polarity and pH. nih.govresearchgate.net Research could explore whether the target compound possesses native fluorescence. If so, a highly sensitive and selective fluorometric assay could be developed by determining its optimal excitation and emission wavelengths. The fluorescence intensity would be proportional to the concentration, offering potentially lower detection limits than spectrophotometry.
Development of Novel Biosensors or Chemical Sensors for Mechanistic Studies (non-clinical)
For real-time monitoring in specific research applications, novel sensors could be conceptualized. The development of biosensors for small heterocyclic molecules is an active area of research. nih.gov
A potential approach for a non-clinical research sensor could be based on an electrochemical or optical transduction mechanism. numberanalytics.com
Electrochemical Sensor: An electrode could be modified with a material that specifically interacts with the analyte. For instance, a molecularly imprinted polymer (MIP) could be synthesized using 3-Hydroxy-6,7-dihydro- nih.govpyrindin-5-one as the template molecule. The resulting polymer would contain recognition sites complementary to the analyte in shape, size, and functionality. When the sensor is exposed to a sample, the analyte would rebind to these sites, causing a measurable change in an electrical property like capacitance or current.
Optical/Colorimetric Sensor: A biosensor could be designed using DNA aptamers or specific enzymes that bind to the target molecule. youtube.com This binding event could trigger a conformational change that either generates a fluorescent signal or, through coupling with gold nanoparticles, produces a distinct color change visible to the naked eye. youtube.com Such sensors would be valuable for high-throughput screening or mechanistic studies in a controlled laboratory environment.
These sensor development strategies are currently theoretical for this specific compound but represent a frontier in analytical chemistry for providing rapid and specific detection tools for small molecules in research contexts. nih.gov
Future Research Directions and Unaddressed Challenges for 3 Hydroxy 6,7 Dihydro 1 Pyrindin 5 One
Emerging Synthetic Strategies for Highly Functionalized Pyrindinone Architectures
The development of novel and efficient synthetic methodologies is crucial for accessing a diverse range of functionalized pyrindinone architectures derived from the core structure of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one. Future research in this area should focus on strategies that allow for precise control over stereochemistry and the introduction of a wide array of substituents, which is essential for tuning the compound's properties for various applications.
One promising approach is the use of multi-component reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. The development of novel MCRs for the synthesis of highly substituted dihydropyrindinones would be a significant advancement. For instance, a one-pot, three-component reaction could be designed to construct the core bicyclic system with various functional groups at different positions. dntb.gov.ua
Another key area is the exploration of asymmetric catalysis to control the stereochemistry at the chiral centers of the dihydropyrindinone core. The development of chiral catalysts, whether metal-based or organocatalysts, for enantioselective synthesis would enable the production of single enantiomers of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one and its derivatives. This is particularly important as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Furthermore, late-stage functionalization techniques are becoming increasingly important in medicinal chemistry. These methods allow for the modification of a core scaffold in the final steps of a synthetic sequence, enabling the rapid generation of a library of analogs. The development of C-H activation and other late-stage functionalization strategies for the pyrindinone ring system would provide a powerful tool for structure-activity relationship (SAR) studies.
The synthesis of related heterocyclic systems, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through cyclocondensation reactions, provides a template for potential synthetic routes. acs.org Similarly, the synthesis of 6,7-dihydro-5H-1-pyrindine via reductive cyclization and aromatization offers insights into forming the core pyrindine structure. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. nih.gov For 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one and its derivatives, these computational tools can be applied in several key areas.
Generative models can be employed to design novel pyrindinone architectures with desired properties. springernature.com By training these models on existing chemical data, they can propose new structures that are likely to be synthetically accessible and possess specific biological activities. This approach can significantly accelerate the identification of lead compounds. rsc.org
Predictive modeling using ML algorithms can be used to forecast the physicochemical properties, bioactivity, and potential toxicity of new pyrindinone derivatives. youtube.com This can help to prioritize which compounds to synthesize and test, saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrindinone derivatives with their biological activity.
AI and ML can also play a crucial role in mechanistic prediction . By analyzing large datasets from high-throughput screening and other experimental techniques, these tools can help to identify the potential biological targets of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one and elucidate its mechanism of action. youtube.com Computational methods can also be used to predict how structural modifications to the pyrindinone scaffold will affect its interaction with a biological target. acs.org
Advanced Mechanistic Studies using Cutting-Edge Biophysical and Imaging Techniques
A deep understanding of how 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one interacts with biological systems at a molecular level is essential for its development into a useful tool or therapeutic agent. A range of advanced biophysical and imaging techniques can be employed to achieve this. nih.gov
X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound in complex with its biological target. nih.gov This provides invaluable information about the binding mode and the key interactions that drive binding.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction between the compound and its target in solution. This can reveal information about conformational changes that occur upon binding and the kinetics of the interaction.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the binding affinity and thermodynamics of the interaction. nih.gov This information is crucial for optimizing the potency of the compound.
Advanced fluorescence microscopy techniques , such as Förster Resonance Energy Transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM), can be used to visualize the interaction of the compound with its target in living cells. This can provide spatial and temporal information about the compound's mechanism of action. The use of various biophysical techniques to study the interaction of compounds with DNA provides a good example of how these methods can be applied. mdpi.com
Exploration of Novel Interdisciplinary Applications and Cross-Disciplinary Research
The unique structural features of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one suggest that it may have applications beyond traditional medicinal chemistry. Future research should explore the potential of this compound and its derivatives in other scientific disciplines.
In materials science , the pyrindinone scaffold could be incorporated into novel polymers or organic electronic materials. The ability of the molecule to participate in hydrogen bonding and its potential for functionalization make it an interesting building block for self-assembling materials.
In chemical biology , functionalized derivatives of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one could be developed as chemical probes to study biological processes. For example, a fluorescently labeled derivative could be used to track the localization of a specific protein within a cell.
The pyridinone core is a known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. frontiersin.orgresearchgate.net The exploration of the biological activity of 3-Hydroxy-6,7-dihydro- jchemrev.compyrindin-5-one and its analogs against a broad panel of targets could lead to the discovery of new therapeutic agents. jchemrev.comnih.gov The synthesis of related dihydropyridine (B1217469) derivatives has also been explored for their potential as corrosion inhibitors, suggesting another possible avenue for interdisciplinary research. acs.org
The synthesis of related triazolo-thiadiazine derivatives has shown that subtle structural modifications can tune the biological activity towards either antiviral or antitumoral effects, highlighting the potential for fine-tuning the properties of the pyrindinone core for specific applications. nih.gov
Conclusion
Synthesis of Key Research Findings on 3-Hydroxy-6,7-dihydro-frontiersin.orgpyrindin-5-one
Detailed, peer-reviewed research findings specifically focused on 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one are not extensively available in the public domain. The compound, identified by its CAS Number 1211523-07-7, is primarily listed in the catalogs of chemical suppliers, suggesting its role as a building block or intermediate in organic synthesis.
While direct studies are limited, the synthesis of the broader class of pyridinone derivatives has been well-documented. frontiersin.orgnih.gov General synthetic strategies for the pyridinone ring often involve cyclocondensation reactions. nih.gov For instance, one common approach is the reaction of dicarbonyl compounds with amines or amides. nih.gov Another established method involves the oxidative ring expansion of cyclopentenone derivatives. chemrxiv.org Although specific synthetic protocols for 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one are not detailed in published literature, its structure suggests that it could be synthesized through modifications of these established routes for related pyridinone scaffolds.
The molecular structure of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one features a fused bicyclic system consisting of a dihydropyridine (B1217469) ring and a cyclopentanone (B42830) ring. The presence of a hydroxyl group and a ketone function offers sites for further chemical modification, highlighting its potential as a versatile intermediate.
Broader Significance and Implications of Research on 3-Hydroxy-6,7-dihydro-frontiersin.orgpyrindin-5-one in Chemical Sciences
The significance of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one in the chemical sciences is best understood by examining the importance of its core structure, the pyridinone scaffold. Pyridinone derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govnih.gov This has led to their investigation and use in the development of various therapeutic agents.
Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.gov The pyridinone moiety can act as a hydrogen bond donor and acceptor, which is a crucial feature for binding to biological macromolecules like enzymes and receptors. frontiersin.orgresearchgate.net
Given this context, 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one represents a potentially valuable scaffold for the synthesis of new, biologically active molecules. Its functional groups could be exploited to generate libraries of derivatives for screening in drug discovery programs. The rigid, bicyclic core provides a defined three-dimensional structure that can be systematically modified to optimize interactions with specific biological targets.
Outlook on the Future Trajectory and Impact of 3-Hydroxy-6,7-dihydro-frontiersin.orgpyrindin-5-one Research
The future research trajectory for 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one is likely to be driven by its potential applications in medicinal chemistry and materials science. A crucial first step will be the development and publication of efficient and scalable synthetic routes to this compound, making it more accessible to the broader research community.
Subsequent research efforts will likely focus on the following areas:
Derivatization and Library Synthesis: The hydroxyl and ketone functionalities provide handles for a wide range of chemical transformations. The synthesis of a library of derivatives with diverse substituents will be essential for exploring the structure-activity relationships (SAR) of this scaffold.
Biological Screening: Given the diverse biological activities of other pyridinone derivatives, it is anticipated that derivatives of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one will be screened against a variety of biological targets, including kinases, proteases, and other enzymes implicated in disease.
Computational Studies: Molecular modeling and computational chemistry could be employed to predict the binding modes of 3-Hydroxy-6,7-dihydro- frontiersin.orgpyrindin-5-one derivatives with various protein targets, helping to guide the design of more potent and selective inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
